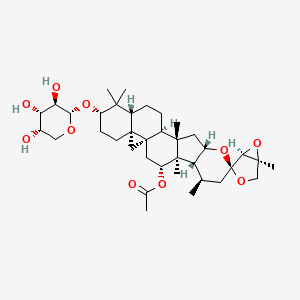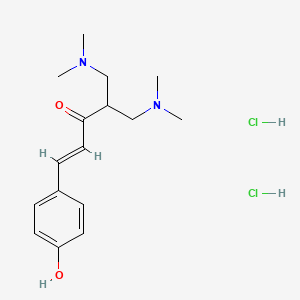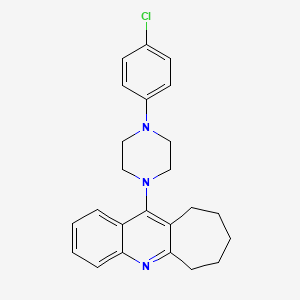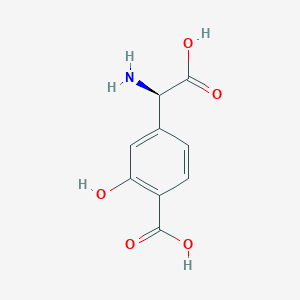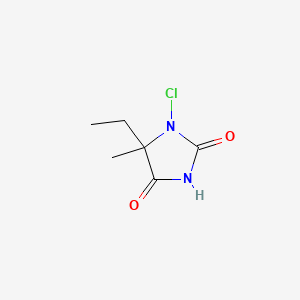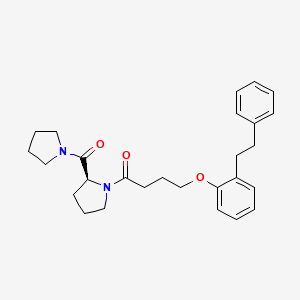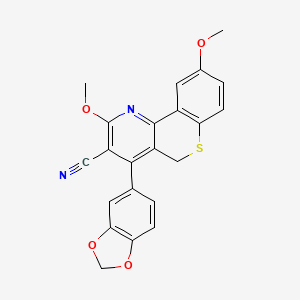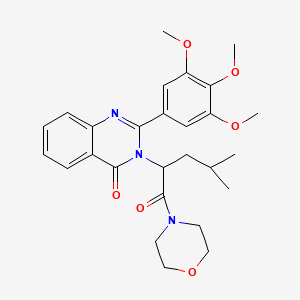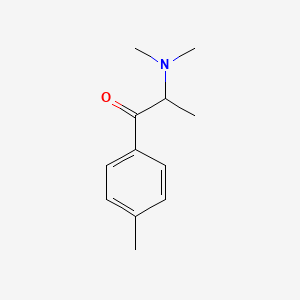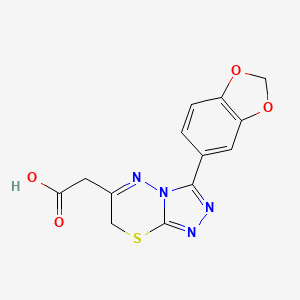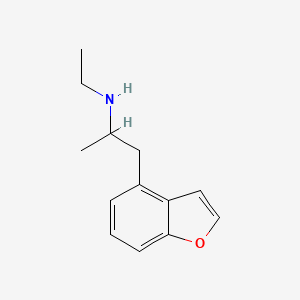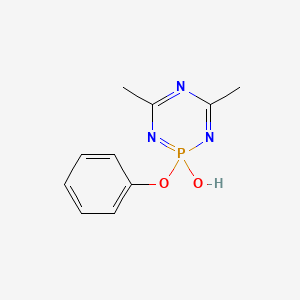
4,6-Dimethyl-2-phenoxy-1,3,5,2lambda(5)-triazaphosphinin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique structure, which includes a triazaphosphorine ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser. The reaction is carried out under an argon atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced using appropriate reducing agents to form different products.
Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide: shares similarities with other triazaphosphorine compounds, such as 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-sulfide.
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-thione: is another related compound with similar structural features.
Uniqueness: The uniqueness of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79008-17-6 |
|---|---|
Formule moléculaire |
C10H12N3O2P |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
2-hydroxy-4,6-dimethyl-2-phenoxy-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C10H12N3O2P/c1-8-11-9(2)13-16(14,12-8)15-10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
Clé InChI |
YESWGKOAGIEUJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NP(=N1)(O)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




